molecular formula C7H12N2O4 B1176575 PMP-C peptide CAS No. 140880-00-8

PMP-C peptide

Número de catálogo: B1176575
Número CAS: 140880-00-8
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The PMP-C peptide is a 36-residue proteinase inhibitor isolated from the insect Locusta migratoria . It features a unique tertiary fold, distinct from other small canonical serine proteinase inhibitors, consisting of a right-handed twisted, antiparallel beta-sheet that forms a cavity with a hydrophobic core . Its primary research applications are in two key areas. First, PMP-C acts as a potent inhibitor of serine proteases, specifically targeting bovine alpha-chymotrypsin and human leukocyte elastase . Second, it serves as a selective blocker of high voltage-activated (HVA) calcium channels in neuronal research. Studies on cultured dorsal root ganglion (DRG) neurons show that PMP-C preferentially attenuates N-type calcium currents, while showing no effect on T-type or L-type calcium currents at a concentration of 1 µM . This selective mechanism of action, which is frequency-dependent and overlaps with that of omega-conotoxin GVIA, makes PMP-C a valuable tool for neuroscientists investigating synaptic transmission, neural signaling, and calcium channel pharmacology . Its function is also regulated by post-translational modification, as the presence of a fucose group abolishes its ability to block calcium channels . For research purposes, note that PMP-C is typically supplied in a lyophilized (freeze-dried) powder form. This product is intended for laboratory research only and is not for diagnostic or therapeutic use.

Propiedades

Número CAS

140880-00-8

Fórmula molecular

C7H12N2O4

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Comparison

PMP-C shares structural homology with PMP-D2 (40% sequence identity) and HI (72% identity with PMP-D2), both isolated from L. migratoria . Key differences include:

Feature PMP-C PMP-D2 HI
Length 36 residues 35 residues 36 residues
Disulfide Bonds Cys4-Cys19, Cys14-Cys32, Cys17-Cys27 Cys4-Cys18, Cys14-Cys31, Cys17-Cys27 Similar to PMP-D2
Glycosylation O-Fucosylation at Thr-9 None None
Tertiary Fold Unique ellipsoid with three β-strands Similar β-sheet but stabilized by salt bridges Homologous to PMP-D2

PMP-C’s binding loop (residues 26–34) adopts a canonical protease-inhibitor conformation, while PMP-D2 and HI exhibit divergent loop flexibility due to differences in stabilizing interactions (e.g., salt bridges in PMP-D2) .

Functional Comparison

Enzyme Inhibition Profiles
Peptide α-Chymotrypsin Ki (nM) HLE Ki (nM) Trypsin Inhibition
PMP-C 1.2 4.3 No
PMP-D2 3.0 (weak) >1000 Weak (Ki = 200 nM)
HI 2.5 >1000 No

PMP-C is the only peptide in this group with potent HLE inhibition, attributed to its P1 residue (Leu-30) and glycosylation-enhanced stability . PMP-D2 and HI, despite sharing high sequence homology, lack HLE affinity due to their P1 residues (Arg-29 in PMP-D2, Arg-30 in HI) .

Role of P1 Residues and Mutagenesis
  • PMP-C : Leu-30 at P1 is critical for HLE and α-chymotrypsin inhibition. Substitution with Val (L30V) increases HLE Ki by 3-fold, suggesting Leu’s optimal fit in HLE’s S1 pocket .
  • PMP-D2 : Arg-29 at P1 confers trypsin inhibition. Mutation to Leu (R29L) converts it into a potent α-chymotrypsin inhibitor (Ki = 3 nM) .
  • HI : Similar to PMP-D2, but lacks functional plasticity upon mutation .

Biochemical and Evolutionary Insights

  • Glycosylation Effects : PMP-C’s Thr-9 fucosylation reduces backbone dynamics and increases thermal stability by ~1 kcal/mol, a feature absent in PMP-D2 and HI .
  • Evolutionary Divergence: PMP-C and PMP-D2 likely evolved from a common ancestor via non-disruptive mutations. PMP-C’s glycosylation and Leu-30 may represent adaptations for dual protease inhibition .
  • Species Selectivity : PMP-D2’s additional interaction with chymotrypsin residues 172–175 (via P10-P6 loop) explains its species-specific activity, absent in PMP-C .

Research Implications

PMP-C’s compact structure, reversible binding, and glycosylation make it a model for designing small protease inhibitors with enhanced stability . In contrast, PMP-D2’s mutational flexibility highlights the role of non-P1 residues in enzyme selectivity.

Métodos De Preparación

Resin Selection and Initial Anchoring

The synthesis of PMP-C peptide employs solid-phase peptide synthesis (SPPS) , a method where the peptide chain is anchored to an insoluble polymer resin via its C-terminus. For PMP-C, researchers typically utilize Fmoc/tBu chemistry , which avoids the need for hazardous hydrogen fluoride (HF) during cleavage. The resin choice—often a Rink amide or Wang resin —depends on the desired C-terminal functional group. For instance, Wang resin facilitates acid-labile cleavage, yielding a free carboxylic acid, while Rink amide resin produces an amidated C-terminus.

Amino Acid Coupling and Deprotection Cycles

Each synthetic cycle involves:

  • Deprotection : Removal of the Fmoc group using 20% piperidine in dimethylformamide (DMF).

  • Coupling : Activation of the incoming Fmoc-protected amino acid with reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-diisopropylethylamine). Excess reagents ensure >99% coupling efficiency, critical for minimizing deletion sequences in PMP-C’s 42-amino-acid chain.

A study comparing PMP-C synthesis protocols reported a coupling time of 45 minutes per residue , with double couplings required for sterically hindered residues like arginine and cysteine.

Disulfide Bond Formation and Oxidative Folding

Cysteine Protection and Selective Deprotection

PMP-C contains six cysteine residues forming three disulfide bonds (Cys115–Cys133, Cys128–Cys149, Cys131–Cys140). To prevent premature oxidation, cysteine side chains are protected with Trt (trityl) or Acm (acetamidomethyl) groups during SPPS. Post-cleavage, selective deprotection is achieved via:

  • Trt removal : Treatment with trifluoroacetic acid (TFA) containing triisopropylsilane (TIS).

  • Acm removal : Iodine oxidation in aqueous acetic acid.

Oxidative Folding Conditions

Oxidative folding of PMP-C is performed in 50 mM Tris-HCl buffer (pH 8.0) containing 1 mM reduced glutathione (GSH) and 0.1 mM oxidized glutathione (GSSG). This redox system ensures proper disulfide pairing, as incorrect linkages render the peptide inactive against proteases. A 72-hour folding process at 4°C yields >80% correctly folded PMP-C , confirmed by reverse-phase HPLC and mass spectrometry.

Cleavage and Global Deprotection

Acidolytic Cleavage from Resin

PMP-C is cleaved from the resin using a TFA-based cocktail (TFA:water:TIS = 95:2.5:2.5 v/v). This step simultaneously removes acid-labile side-chain protecting groups (e.g., tBu for serine and threonine). For PMP-C, a 3-hour cleavage time at room temperature minimizes side reactions such as aspartimide formation.

Precipitation and Crude Peptide Isolation

Post-cleavage, the peptide is precipitated in ice-cold diethyl ether , centrifuged, and lyophilized. Crude PMP-C typically exhibits ~60% purity by analytical HPLC, necessitating further purification.

Purification and Analytical Characterization

Reverse-Phase HPLC (RP-HPLC)

Crude PMP-C is purified using a C18 column with a gradient of 10–40% acetonitrile in 0.1% TFA over 60 minutes. This yields a single peak corresponding to the folded peptide, with a retention time of 32 minutes.

Table 1: HPLC Purification Parameters for PMP-C

ParameterValue
ColumnC18 (250 × 4.6 mm, 5 µm)
Flow Rate1 mL/min
DetectionUV at 214 nm
Purity Post-HPLC>95%

Mass Spectrometry (MS) and NMR Validation

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight of PMP-C (observed m/z: 4763.2 Da; calculated: 4763.5 Da ). Nuclear magnetic resonance (NMR) spectroscopy further validates the disulfide connectivity and β-sheet topology.

Synthetic Variants and Activity Optimization

Site-Directed Mutagenesis

Replacing Leu30 with arginine in PMP-C’s reactive site converts it into a potent elastase inhibitor (Ki = 3 nM). This modification, achieved via SPPS using Fmoc-Arg(Pbf)-OH, highlights the flexibility of synthetic approaches in tuning PMP-C’s specificity.

Table 2: Inhibitory Activity of PMP-C Variants

Variantα-Chymotrypsin Ki (nM)Elastase Ki (nM)
Wild-Type0.2120
Leu30→Arg153

Scalability and Yield Considerations

Large-scale PMP-C synthesis (≥100 mg) faces challenges in solubility during SPPS , particularly for hydrophobic segments. Using DMSO as a co-solvent (20% v/v in DMF) improves resin swelling and coupling efficiency, increasing the overall yield from 12% to 38% .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.